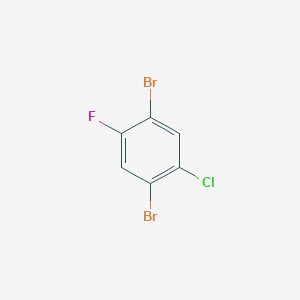

1,4-Dibromo-2-chloro-5-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-chloro-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClF/c7-3-2-6(10)4(8)1-5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSNVYKWHDKFKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways Involving 1,4 Dibromo 2 Chloro 5 Fluorobenzene

Unraveling Complex Reaction Mechanisms in Polyhalogenated Benzene (B151609) Chemistry

The presence of multiple halogen substituents on a benzene ring introduces a competitive environment for chemical reactions. The directing effects of these substituents, along with their intrinsic properties, dictate the mechanistic pathways.

Halogens influence the reactivity of the benzene ring through two primary electronic mechanisms: the inductive effect and the resonance effect. libretexts.org The inductive effect is the withdrawal of electron density from the ring through the sigma bond due to the high electronegativity of the halogen. libretexts.orgyoutube.com This effect deactivates the ring, making it less susceptible to electrophilic attack.

Conversely, the resonance effect involves the donation of a lone pair of electrons from the halogen into the pi system of the benzene ring. libretexts.orgyoutube.com This delocalization of electrons increases the electron density of the ring, particularly at the ortho and para positions, thereby activating these positions towards electrophilic substitution. libretexts.org

Table 1: Electronic Effects of Halogen Substituents

| Effect | Description | Impact on Benzene Ring |

|---|---|---|

| Inductive Effect | Withdrawal of sigma-bond electrons due to high electronegativity. libretexts.org | Deactivates the entire ring, making it less reactive towards electrophiles. masterorganicchemistry.com |

| Resonance Effect | Donation of lone-pair electrons into the pi-system of the ring. libretexts.org | Activates the ortho and para positions relative to the meta position. libretexts.org |

In nucleophilic aromatic substitution (SNAr) reactions, the ability of a halogen to act as a leaving group is a critical factor. Generally, a good leaving group is one that can stabilize the negative charge it acquires upon departure. masterorganicchemistry.com For halogens, the leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I. researchgate.net This is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions, where I⁻ is the best leaving group. pressbooks.pub

Table 2: Relative Leaving Group Ability of Halogens in SNAr Reactions

| Halogen | Electronegativity | Leaving Group Ability in SNAr | Rationale |

|---|---|---|---|

| Fluorine (F) | 3.98 | Excellent | Strong inductive effect stabilizes the Meisenheimer complex. researchgate.netwikipedia.org |

| Chlorine (Cl) | 3.16 | Good | Moderate stabilizing effect. |

| Bromine (Br) | 2.96 | Good | Similar to chlorine in stabilizing ability. researchgate.net |

| Iodine (I) | 2.66 | Fair | Weaker inductive effect leads to less stabilization. |

Investigation of Selective Functionalization Strategies

The presence of four different substitution patterns around the benzene ring in 1,4-dibromo-2-chloro-5-fluorobenzene presents both a challenge and an opportunity for selective functionalization. Achieving chemo- and regioselectivity is paramount in synthesizing complex, multi-substituted aromatic compounds.

Chemoselectivity in this context refers to the preferential reaction of one halogen over the others. In SNAr reactions, as discussed, the fluorine atom is often the most reactive due to its ability to stabilize the Meisenheimer intermediate. However, the reaction conditions can be tuned to favor the substitution of other halogens. For instance, in reactions that are more sensitive to bond strength, the weaker carbon-bromine or carbon-chlorine bonds might be cleaved more readily than the strong carbon-fluorine bond.

In metal-catalyzed cross-coupling reactions, the reactivity order is often the reverse of that in SNAr. The reactivity of aryl halides in reactions like Suzuki or Stille coupling typically follows the order I > Br > Cl > F. This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the metal center, which is facilitated by a weaker carbon-halogen bond. Thus, for 1,4-dibromo-2-chloro-5-fluorobenzene, one would expect the bromine atoms to be more reactive than the chlorine and fluorine atoms in such cross-coupling reactions.

Regioselectivity concerns the position at which a reaction occurs. In 1,4-dibromo-2-chloro-5-fluorobenzene, the two bromine atoms are in different chemical environments, as are the chlorine and fluorine atoms. The directing effects of the existing halogens will influence the position of further substitution.

For electrophilic aromatic substitution, the directing effects of the four halogens must be considered collectively. libretexts.org While all are ortho, para-directing, the positions available for substitution are sterically hindered. The cumulative deactivating effect of the four halogens also makes electrophilic substitution challenging.

In nucleophilic aromatic substitution, the position of attack is dictated by the ability of the ring to stabilize the negative charge of the Meisenheimer complex. The presence of electron-withdrawing groups ortho and para to the leaving group enhances this stabilization. In 1,4-dibromo-2-chloro-5-fluorobenzene, the fluorine at C-5 is para to the bromine at C-2 and ortho to the chlorine at C-1, making these positions susceptible to nucleophilic attack.

Benzyne Intermediate Formation and Reactivity in Halogenated Systems

Under strongly basic conditions, polyhalogenated benzenes can undergo elimination reactions to form highly reactive benzyne intermediates. masterorganicchemistry.com This typically occurs through the removal of a proton adjacent to a halogen, followed by the elimination of the halide. masterorganicchemistry.com

For 1,4-dibromo-2-chloro-5-fluorobenzene, the formation of a benzyne intermediate would involve the deprotonation of one of the two hydrogens on the ring, followed by the loss of an adjacent halogen. The identity of the halogen that is eliminated will depend on its leaving group ability and the stability of the resulting benzyne. Research on similar 1,4-dihalobenzenes has shown that the reaction with strong bases like sodium amide (NaNH₂) can lead to the formation of halobenzynes. researchgate.net For example, 1,4-dichlorobenzene reacts with NaNH₂ to form 4-chlorobenzyne. researchgate.net

The subsequent reaction of the benzyne intermediate involves the addition of a nucleophile. A key feature of reactions proceeding through a benzyne intermediate is the potential for the incoming nucleophile to add to either of the two carbons of the "triple bond," often leading to a mixture of regioisomers. masterorganicchemistry.com For instance, experiments with ¹⁴C-labeled chlorobenzene have demonstrated that the reaction with KNH₂ proceeds through a symmetrical benzyne intermediate, resulting in a scrambled distribution of the label in the product. masterorganicchemistry.com

Generation of Arynes from Polyhalogenated Precursors

Polyhalogenated benzenes, including 1,4-dibromo-2-chloro-5-fluorobenzene, are common precursors for the generation of arynes, which are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. The most common method for generating arynes from such precursors involves treatment with a strong base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA). tcichemicals.com This process typically proceeds through a metal-halogen exchange followed by elimination of a metal halide.

In the case of 1,4-dibromo-2-chloro-5-fluorobenzene, the bromine atoms are more susceptible to metal-halogen exchange than the chlorine or fluorine atoms due to the weaker carbon-bromine bond. Treatment with a strong base would likely lead to the selective removal of one of the bromine atoms and an adjacent hydrogen atom, or a second halogen, to form the corresponding aryne. Given the substitution pattern, the most probable aryne intermediate to be formed would be 3-chloro-6-fluorobenzyne .

Alternative and milder methods for aryne generation have also been developed to avoid the use of strong bases. tcichemicals.com One such method involves the use of 2-(trimethylsilyl)aryl triflates, which can generate arynes under the influence of a fluoride (B91410) source. nih.gov While not directly applicable to 1,4-dibromo-2-chloro-5-fluorobenzene without prior modification, this highlights the ongoing development of methods to access these reactive species under less harsh conditions. nih.gov

The generation of arynes can be confirmed experimentally by trapping them with dienes, such as furan, which results in the formation of Diels-Alder cycloaddition products. tcichemicals.com

Regioselectivity in Aryne Additions

The regioselectivity of nucleophilic additions and cycloadditions to unsymmetrically substituted arynes is a critical aspect of their synthetic utility. For 3,6-disubstituted arynes, such as the putative 3-chloro-6-fluorobenzyne derived from 1,4-dibromo-2-chloro-5-fluorobenzene, the outcome of the reaction is influenced by the electronic and steric nature of the substituents.

Studies on similarly substituted arynes, for instance, 3,6-disubstituted arynes containing both fluorine and bromine atoms, have demonstrated that a reasonable degree of regiocontrol can be achieved in cycloaddition reactions. jst.go.jp The fluorine atom, being more electronegative, exerts a stronger inductive effect, which can influence the polarization of the aryne triple bond and direct the attack of a nucleophile or the orientation of a cycloaddition partner.

In general, for 3-haloarynes, nucleophiles tend to add to the carbon atom further from the halogen. jst.go.jp However, in a 3,6-disubstituted system, the interplay between the two different halogens (chlorine and fluorine) becomes more complex. The distortion of the aryne bond from linearity, influenced by the substituents, can also play a significant role in determining the regioselectivity. jst.go.jp For instance, in the cycloaddition of 3,6-disubstituted arynes with benzyl azide, a good degree of regiocontrol was observed. jst.go.jp The steric hindrance of the substituents can also affect the approach of the reacting species, with less sterically hindered nucleophiles favoring attack at the more accessible carbon of the aryne. jst.go.jp

Reductive Dehalogenation Processes and Their Selectivity

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. wikipedia.org This process is important both for the synthesis of fine chemicals and for the detoxification of halogenated environmental pollutants. researchgate.net The selectivity of this process in polyhalogenated compounds like 1,4-dibromo-2-chloro-5-fluorobenzene is governed by the relative strengths of the carbon-halogen bonds.

The bond dissociation energies for carbon-halogen bonds follow the trend: C-F > C-Cl > C-Br > C-I. wikipedia.org Consequently, the ease of reductive dehalogenation is in the reverse order, with carbon-bromine bonds being the most readily cleaved, followed by carbon-chlorine, and then carbon-fluorine bonds. wikipedia.org

Catalytic Systems for Controlled Dehalogenation

Various catalytic systems have been developed for the controlled dehalogenation of polyhalogenated aromatic compounds. Noble metal catalysts, particularly palladium on carbon (Pd/C) and rhodium on alumina (Rh/Al2O3), are widely used for hydrodehalogenation reactions, where hydrogen gas is used as the reductant. researchgate.netresearchgate.net

The selectivity of these catalytic systems can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the catalyst support. For polyhalogenated benzenes, it is often possible to achieve selective removal of the more reactive halogens while leaving the less reactive ones intact. For 1,4-dibromo-2-chloro-5-fluorobenzene, catalytic hydrogenation would be expected to first cleave the two C-Br bonds, followed by the C-Cl bond, and finally the C-F bond under more forcing conditions.

The table below summarizes the expected selectivity in the reductive dehalogenation of 1,4-dibromo-2-chloro-5-fluorobenzene.

| Bond Type | Bond Dissociation Energy (approx. kJ/mol) | Ease of Cleavage |

| C-Br | 293 | Highest |

| C-Cl | 351 | Intermediate |

| C-F | 452 | Lowest |

Data is for methyl halides as a proxy for aryl halides and illustrates the general trend. wikipedia.org

Environmental Relevance of Dehalogenation Pathways

Polyhalogenated aromatic hydrocarbons are a class of persistent organic pollutants (POPs) that are of significant environmental concern due to their toxicity, bioaccumulation, and resistance to natural degradation. researchgate.net Catalytic hydrodehalogenation is considered a promising green and sustainable method for the remediation of sites contaminated with these compounds. researchgate.net

The dehalogenation of these pollutants can lead to less toxic or non-toxic products. For example, the complete hydrodehalogenation of 1,4-dibromo-2-chloro-5-fluorobenzene would ultimately yield benzene, a significantly less hazardous compound. Studies have shown that catalysts like Rh/Al2O3 can effectively dehalogenate a wide range of polyhalogenated benzenes in water under mild conditions (ambient temperature and 1 atm H2). researchgate.net

The degradation rates of polyhalogenated benzenes are influenced by the number and type of halogen substituents. Generally, an increasing number of halogen substituents leads to slower degradation rates. researchgate.net The understanding of dehalogenation pathways and the development of efficient catalytic systems are crucial for the development of effective environmental remediation strategies for these persistent pollutants.

Advanced Computational and Theoretical Chemistry Studies on 1,4 Dibromo 2 Chloro 5 Fluorobenzene

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometries, vibrational frequencies, and electronic characteristics. For a molecule like 1,4-dibromo-2-chloro-5-fluorobenzene, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would provide a deep understanding of its chemical behavior.

Prediction and Interpretation of Vibrational Spectra (FT-IR, FT-Raman)

Computational DFT methods are highly effective in predicting the vibrational spectra (Fourier-transform infrared and Fourier-transform Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data. nih.gov

A theoretical vibrational analysis for 1,4-dibromo-2-chloro-5-fluorobenzene would involve the assignment of each calculated vibrational mode to specific molecular motions, such as C-H stretching, C-C ring vibrations, and the characteristic stretching and bending modes of the C-F, C-Cl, and C-Br bonds. researchgate.net This assignment is crucial for interpreting experimental spectra and understanding the molecule's structural characteristics.

No specific FT-IR or FT-Raman computational data tables for 1,4-dibromo-2-chloro-5-fluorobenzene were found in the searched literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. eurjchem.com

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. dergipark.org.tr It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,4-dibromo-2-chloro-5-fluorobenzene, an MEP analysis would predict the sites most susceptible to electrophilic and nucleophilic attack, with negative potential typically localized around the electronegative halogen atoms and positive potential near the hydrogen atoms.

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: This table is illustrative of the parameters that would be calculated in a typical DFT study. No published values for 1,4-dibromo-2-chloro-5-fluorobenzene were found.)

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Elucidation of Reaction Mechanisms and Transition State Geometries

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By computing the potential energy surface, researchers can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. eurjchem.com This allows for the determination of activation energies and reaction rates. For 1,4-dibromo-2-chloro-5-fluorobenzene, this could be applied to study mechanisms of nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, providing detailed geometries of the transition states involved.

Specific studies on reaction mechanisms involving 1,4-dibromo-2-chloro-5-fluorobenzene using DFT were not identified in the available literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. While 1,4-dibromo-2-chloro-5-fluorobenzene is a relatively rigid molecule, MD simulations could be used to study its behavior in different solvent environments or in the solid state. These simulations can reveal how the molecule interacts with its neighbors through forces like van der Waals interactions and halogen bonding (e.g., Br···Br or Br···Cl interactions), which are known to influence the packing in molecular crystals of similar compounds. nih.govmdpi.com

No published molecular dynamics simulation studies specifically for 1,4-dibromo-2-chloro-5-fluorobenzene were located.

Crystal Structure Prediction Methodologies and Validation

Predicting the crystal structure of a molecule from its chemical diagram is a major challenge in computational chemistry. Methodologies often involve generating a multitude of plausible crystal packings (polymorphs) and ranking them based on their lattice energies, which are typically calculated using atom-atom force fields.

Force Field Development and Quantum Chemical Corrections

Accurate crystal structure prediction relies on the quality of the force field used to describe the interactions between molecules. For halogenated aromatic compounds, standard force fields may not adequately capture anisotropic interactions like halogen bonding. Therefore, specific force fields are often developed or existing ones are re-parameterized. This process frequently involves using high-level quantum chemical calculations (such as DFT or more advanced ab initio methods) to compute the interaction energies of molecular dimers in various orientations. These quantum mechanical energies serve as a benchmark to refine the force field parameters, ensuring a more accurate description of the intermolecular forces that govern crystal packing.

No literature detailing the development of a specific force field or crystal structure prediction for 1,4-dibromo-2-chloro-5-fluorobenzene was found.

Strategic Applications of 1,4 Dibromo 2 Chloro 5 Fluorobenzene As a Versatile Synthetic Building Block

Enabling Intermediate for Pharmaceutical and Agrochemical Synthesis

The distinct electronic properties and positional arrangement of the halogen substituents on 1,4-dibromo-2-chloro-5-fluorobenzene render it an ideal starting material for the construction of elaborate molecular architectures. The differential reactivity of the bromine, chlorine, and fluorine atoms allows for sequential and site-specific reactions, a highly desirable feature in multi-step synthetic sequences.

Precursor to Bioactive Molecules and Complex Organic Frameworks

A significant application of 1,4-dibromo-2-chloro-5-fluorobenzene lies in its role as a precursor to key pharmaceutical intermediates. For instance, it is a potential starting material for the synthesis of 5-bromo-2-chlorobenzoic acid, a vital component in the production of certain antidiabetic drugs. scribd.comepo.org The synthesis of this benzoic acid derivative from the parent compound can be envisioned through a regioselective metal-halogen exchange, for example, via lithiation followed by carboxylation. The resulting 5-bromo-2-chlorobenzoic acid can then be converted to its corresponding acyl chloride. chemicalbook.comgoogle.com

This acyl chloride is a key reactant in Friedel-Crafts acylation reactions to produce diarylketones, which are precursors to a class of SGLT2 inhibitors used in the treatment of type 2 diabetes. One such example is the synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, an intermediate in the synthesis of the antidiabetic drug Dapagliflozin. scribd.comgoogle.com Similarly, reaction with fluorobenzene (B45895) can yield (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone. The reactivity of the halogens on the benzene (B151609) ring allows for these specific coupling reactions, highlighting the compound's utility in building complex bioactive molecules.

The utility of this compound extends to the formation of complex organic frameworks, where the multiple reactive sites can be used to build up larger, well-defined structures. While specific examples for 1,4-dibromo-2-chloro-5-fluorobenzene are not extensively documented in this direct context, the principles of its reactivity lend themselves to the construction of porous crystalline solids like metal-organic frameworks (MOFs) through the formation of polytopic organic linkers. researchgate.netnih.govmdpi.comrsc.orgcolab.ws

Table 1: Chemical Data for 1,4-Dibromo-2-chloro-5-fluorobenzene and Related Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,4-Dibromo-2-chloro-5-fluorobenzene | 1000572-83-7 | C₆H₂Br₂ClF | 288.34 |

| 5-Bromo-2-chlorobenzoyl chloride | 21900-52-7 | C₇H₃BrCl₂O | 253.91 |

| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 333361-49-2 | C₁₅H₁₂BrClO₂ | 355.61 |

| (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | 915095-85-1 | C₁₃H₇BrClFO | 313.55 |

| 5-Bromo-2-chlorobenzoic acid | 24696-69-7 | C₇H₄BrClO₂ | 235.46 |

Synthesis of Novel Pyrethrin Analogs and Insecticidal Agents

The structural motifs present in 1,4-dibromo-2-chloro-5-fluorobenzene are of interest in the design of novel agrochemicals, particularly insecticides. Synthetic pyrethroids are a major class of insecticides that function by targeting the nervous systems of insects. nih.govwikipedia.orgbeyondpesticides.org The development of new pyrethroid analogs often involves the introduction of various substituted phenyl groups to modulate their insecticidal activity, photostability, and mammalian toxicity. nih.govresearchgate.net

While direct synthesis of commercial pyrethroids from 1,4-dibromo-2-chloro-5-fluorobenzene is not prominently reported, its potential as a building block for novel insecticidal agents is significant. The polyhalogenated phenyl moiety can be incorporated into the alcohol or acid portion of the pyrethroid ester structure. The presence of multiple halogens can influence the molecule's lipophilicity and binding affinity to the target site in insects, potentially leading to enhanced efficacy or a modified spectrum of activity. The selective reactivity of the bromine atoms would allow for the introduction of this fragment into a target molecule via cross-coupling reactions.

Role in the Development of Catalytic Systems and Reagents

The unique electronic and steric properties of 1,4-dibromo-2-chloro-5-fluorobenzene also make it a valuable precursor for the development of specialized organometallic reagents and catalytic systems.

Generation of Organometallic Reagents for Further Transformations

The presence of two bromine atoms offers the potential for the selective formation of organometallic reagents. For instance, the selective metal-halogen exchange of one bromine atom can generate a Grignard or organolithium reagent. These reagents are powerful nucleophiles and can be used in a wide array of subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds.

The regioselectivity of this metal-halogen exchange is a key consideration. The electronic environment created by the chlorine and fluorine substituents influences which bromine atom is more susceptible to exchange. For example, studies on related polyhalogenated aromatic compounds have shown that lithiation can be directed to specific positions. epfl.ch The resulting organometallic intermediate can then be trapped with various electrophiles, opening a pathway to a diverse range of functionalized derivatives. These derivatives can serve as monomers for polymerization, ligands for catalysis, or building blocks for other complex molecules. The remaining bromine atom provides a handle for further transformations, such as Suzuki or Sonogashira coupling reactions, allowing for the sequential construction of highly functionalized aromatic systems. nih.gov

Environmental Dynamics and Transformations of Polyhalogenated Benzenes Research Perspectives

Mechanistic Studies of Abiotic and Biotic Degradation Pathways

The environmental persistence of polyhalogenated benzenes, including 1,4-Dibromo-2-chloro-5-fluorobenzene, is largely dictated by their susceptibility to abiotic and biotic degradation processes. These processes involve complex mechanisms that can lead to the partial or complete breakdown of these compounds.

Abiotic Degradation:

Abiotic degradation of polyhalogenated benzenes primarily occurs through photolysis, particularly in the atmosphere and surface waters. wikipedia.org The energy from sunlight can induce the cleavage of carbon-halogen bonds. The rate and efficiency of photodegradation are influenced by the number and type of halogen substituents. For instance, studies on polyhalogenated carbazoles have shown that the pseudo-first-order reaction rate constants increase with a higher number of chlorine and bromine atoms. nih.gov Specifically, the contribution of each bromine atom to the degradation rate constant was found to be more than double that of a chlorine atom. nih.gov This suggests that the carbon-bromine bonds in 1,4-Dibromo-2-chloro-5-fluorobenzene are likely more susceptible to photolytic cleavage than the carbon-chlorine bond. The process often proceeds via a stepwise reductive dehalogenation, where halogen atoms are sequentially replaced by hydrogen atoms. nih.gov

Another important abiotic process is the reaction with hydroxyl radicals in the atmosphere, which can initiate the degradation of these compounds. epa.gov

Biotic Degradation:

Microbial degradation is a key process in the environmental breakdown of polyhalogenated benzenes. nih.gov Microorganisms have evolved diverse enzymatic systems to metabolize these compounds, which can be broadly categorized into oxidative and reductive pathways.

Oxidative Dehalogenation: Under aerobic conditions, bacteria can utilize dioxygenase enzymes to incorporate oxygen atoms into the aromatic ring, leading to the formation of catechols. nih.govnih.gov These intermediates are then further metabolized, often resulting in ring cleavage and the release of halide ions. nih.gov The initial dioxygenation is a critical step, and its efficiency can be influenced by the position and nature of the halogen substituents.

Reductive Dehalogenation: In anaerobic environments, such as sediments and contaminated aquifers, reductive dehalogenation is a dominant pathway. nih.govnih.govnih.gov This process involves the replacement of a halogen atom with a hydrogen atom, and it is often carried out by organohalide-respiring bacteria. nih.gov Studies on dichlorobenzenes (DCBs) have shown that different isomers are dehalogenated at varying rates, with 1,2-DCB being the most rapid and 1,4-DCB the slowest. nih.gov This process can lead to the sequential removal of halogens, ultimately producing benzene (B151609). nih.govnih.gov For 1,4-Dibromo-2-chloro-5-fluorobenzene, it can be inferred that the bromine atoms would likely be removed preferentially over the chlorine and fluorine atoms due to the lower bond energy of the C-Br bond.

Table 1: Comparison of Abiotic and Biotic Degradation Pathways for Polyhalogenated Benzenes

| Degradation Pathway | Conditions | Key Mechanisms | Influencing Factors | Potential Products |

| Abiotic | ||||

| Photodegradation | Presence of light (e.g., sunlight) | Cleavage of carbon-halogen bonds | Number and type of halogens, light intensity | Dehalogenated benzenes, rearranged isomers |

| Biotic | ||||

| Oxidative Dehalogenation | Aerobic | Dioxygenation, formation of catechols, ring cleavage | Oxygen availability, microbial species, halogen position | Halogenated catechols, ring-cleavage products |

| Reductive Dehalogenation | Anaerobic | Sequential removal of halogens, replacement with hydrogen | Redox potential, presence of electron donors, microbial consortia | Less-halogenated benzenes, benzene |

Advanced Methodologies for Investigating Environmental Fate

Understanding the environmental fate of polyhalogenated benzenes requires sophisticated analytical techniques capable of detecting and quantifying these compounds and their transformation products at low concentrations in complex environmental matrices.

Sample Preparation and Extraction:

Effective sample preparation is crucial for accurate analysis. Common techniques for extracting polyhalogenated aromatic hydrocarbons (PAHs) and related compounds from environmental samples like soil, sediment, and water include:

Soxhlet extraction

Ultrasonic extraction scispace.com

Accelerated solvent extraction (ASE) or pressurized liquid extraction (PLE) nih.gov

Supercritical fluid extraction (SFE) nih.gov

Microwave-assisted extraction (MAE) nih.gov

For water samples, solid-phase extraction (SPE) and stir bar sorptive extraction (SBSE) are frequently employed to pre-concentrate the analytes. researchgate.netresearchgate.net

Chromatographic and Spectrometric Techniques:

The primary analytical instruments for the determination of polyhalogenated benzenes are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including polyhalogenated benzenes. nih.govresearchgate.net It offers high resolution and sensitivity, allowing for the separation and identification of individual congeners.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing less volatile or thermally labile compounds. nih.govresearchgate.net When coupled with fluorescence or diode array detectors, it provides excellent sensitivity and selectivity for aromatic compounds. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): Both GC-MS/MS and LC-MS/MS provide enhanced selectivity and lower detection limits, which are essential for identifying trace levels of transformation products in complex environmental samples. researchgate.net

Table 2: Advanced Analytical Techniques for Polyhalogenated Benzene Analysis

| Technique | Principle | Application | Advantages |

| GC-MS | Separates compounds based on volatility and mass-to-charge ratio. | Broad-spectrum analysis of volatile and semi-volatile compounds. | High resolution, good sensitivity, extensive libraries for identification. |

| HPLC-FLD/DAD | Separates compounds based on polarity; detection by fluorescence or UV-Vis absorbance. | Analysis of less volatile and fluorescent aromatic compounds. | High sensitivity for specific compounds, suitable for non-volatile analytes. |

| GC-MS/MS & LC-MS/MS | Combines two stages of mass analysis for enhanced selectivity. | Trace analysis in complex matrices, identification of transformation products. | Very high selectivity and sensitivity, reduces matrix interference. |

Formation of Novel Polyhalogenated Derivatives in Environmental Matrices

The degradation of polyhalogenated benzenes in the environment does not always lead to complete mineralization. Instead, it can result in the formation of various transformation products, some of which may be more persistent or toxic than the parent compound.

Incomplete degradation of compounds like 1,4-Dibromo-2-chloro-5-fluorobenzene can lead to the formation of a variety of lesser-halogenated derivatives. For example, reductive dehalogenation in anaerobic sediments can sequentially remove bromine and chlorine atoms, leading to the formation of various bromochlorofluorobenzenes, dibromofluorobenzenes, and eventually, monochlorofluorobenzene or monobromofluorobenzene. nih.govnih.gov

Furthermore, abiotic processes can also generate novel derivatives. Photodegradation can lead to the formation of positional isomers through rearrangement reactions. uiowa.edu In the presence of other chemicals, more complex transformations can occur. For instance, in water treatment processes involving chlorination, reactions with organic matter can form a variety of halogenated disinfection byproducts. nih.govnih.gov While specific studies on 1,4-Dibromo-2-chloro-5-fluorobenzene are limited, research on other halogenated compounds indicates the potential for the formation of hydroxylated or other oxygenated derivatives through abiotic degradation in the atmosphere and surface waters. wikipedia.org

The study of brominated phenols (BPs) has shown that under the influence of abiotic factors like UV irradiation, they can be converted into more toxic compounds such as brominated dioxins and furans. nih.gov This highlights the importance of understanding the full range of transformation products that can arise from polyhalogenated benzenes in the environment.

Table 3: Potential Transformation Products of 1,4-Dibromo-2-chloro-5-fluorobenzene

| Transformation Process | Environmental Matrix | Potential Products |

| Reductive Dehalogenation | Anaerobic sediments, groundwater | Bromochlorofluorobenzenes, Dibromofluorobenzenes, Monochlorofluorobenzene, Monobromofluorobenzene |

| Oxidative Dehalogenation | Aerobic soils, surface water | Halogenated catechols, Ring-cleavage products |

| Photodegradation | Atmosphere, surface water | Dehalogenated benzenes, Positional isomers, Hydroxylated derivatives |

Concluding Remarks and Prospective Research Avenues

Opportunities in Green Chemistry for Halogenated Compound Synthesis

The synthesis of halogenated compounds has traditionally relied on methods that often involve harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for developing more environmentally benign synthetic protocols. Future research in this area could focus on:

Catalytic Halogenation: Developing selective, metal-catalyzed C-H halogenation methods to introduce chloro and bromo substituents, minimizing the use of stoichiometric and often hazardous halogenating agents.

Solvent-Free and Aqueous Reactions: Exploring synthetic routes that reduce or eliminate the use of volatile organic solvents, for instance, by utilizing solvent-free reaction conditions or water as a reaction medium.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing waste. For instance, the development of direct C-H functionalization reactions is a key area of interest.

Advancements in Directed Functionalization and Selectivity

The presence of multiple, yet distinct, halogen atoms on the benzene (B151609) ring of 1,4-Dibromo-2-chloro-5-fluorobenzene presents a significant challenge and opportunity for regioselective functionalization. Achieving control over which halogen atom reacts is paramount for its effective use as a synthetic intermediate. Future advancements will likely stem from:

Orthogonal Reactivity: Exploiting the differential reactivity of the C-Br, C-Cl, and C-F bonds in various cross-coupling reactions. For example, the milder conditions typically required for C-Br bond activation in Suzuki or Sonogashira couplings could be used to selectively functionalize the bromine-substituted positions while leaving the C-Cl bond intact for subsequent transformations.

Directing Groups: The use of directing groups to control the regioselectivity of C-H activation or further halogenation could enable the synthesis of even more complex and precisely substituted aromatic compounds.

Ligand Development: The design of sophisticated ligands for transition metal catalysts can fine-tune their reactivity and selectivity, enabling the targeted functionalization of a specific C-X bond in a polyhalogenated arene.

Synergistic Approaches Combining Experimental and Computational Chemistry

The interplay between experimental and computational chemistry is a powerful tool for accelerating the discovery and optimization of chemical reactions and materials. For a molecule like 1,4-Dibromo-2-chloro-5-fluorobenzene, this synergy can be particularly fruitful:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways for the synthesis and functionalization of this compound. This can provide valuable insights into transition states, reaction intermediates, and the factors governing regioselectivity, thereby guiding experimental design.

Predicting Properties: Computational chemistry can be used to predict the physical, chemical, and electronic properties of derivatives of 1,4-Dibromo-2-chloro-5-fluorobenzene. This can help in the rational design of new molecules with desired characteristics for applications in materials science or medicinal chemistry.

Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR), facilitating the characterization of new compounds derived from this building block.

Q & A

Q. What are the optimal synthetic routes for 1,4-dibromo-2-chloro-5-fluorobenzene, and how can regioselectivity be controlled?

Methodological Answer: The synthesis of polyhalogenated benzenes requires precise control over reaction conditions to achieve regioselectivity. For 1,4-dibromo-2-chloro-5-fluorobenzene, a stepwise halogenation approach is recommended. Start with fluorobenzene derivatives as precursors (e.g., 2-chloro-5-fluorobenzaldehyde analogs ), and employ directed ortho-metalation (DoM) or Ullmann-type coupling to introduce bromine and chlorine atoms. For example, bromination using N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C minimizes side reactions. Chlorination can be achieved via electrophilic substitution using FeCl₃ as a catalyst. Monitor reaction progress with GC-MS or HPLC to confirm intermediate purity. Adjust stoichiometry and temperature to suppress over-halogenation .

Q. What safety protocols are critical when handling 1,4-dibromo-2-chloro-5-fluorobenzene in laboratory settings?

Methodological Answer: Due to its halogenated aromatic structure, this compound poses risks of acute toxicity and environmental persistence. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved goggles. Work in a fume hood to avoid inhalation .

- Storage: Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with moisture to reduce hydrolysis .

- Waste Disposal: Neutralize residues with alkaline ethanol (e.g., 10% KOH in ethanol) before incineration. Follow EPA guidelines for halogenated waste .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in halogenated benzene derivatives?

Methodological Answer: Combine NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) to assign substituent positions. For 1,4-dibromo-2-chloro-5-fluorobenzene:

- ¹H NMR: Fluorine’s deshielding effect causes distinct splitting patterns for adjacent protons.

- ¹⁹F NMR: Single peak near -110 ppm confirms para-substitution relative to fluorine .

- X-ray Crystallography: Use single-crystal diffraction to validate spatial arrangement when spectral overlap occurs .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of polyhalogenated benzenes?

Methodological Answer: Employ density functional theory (DFT) to calculate activation energies for competing substitution pathways. Tools like Gaussian 16 with B3LYP/6-311+G(d,p) basis sets can map electrostatic potential surfaces, identifying electron-deficient sites prone to electrophilic attack. Compare results with experimental kinetic data (e.g., reaction rates in H₂SO₄/HNO₃ mixtures) to refine predictive accuracy .

Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?

Methodological Answer: Contradictions often arise from differences in reaction conditions or purification methods. Systematically:

Q. What strategies enhance the stability of 1,4-dibromo-2-chloro-5-fluorobenzene in long-term catalytic studies?

Methodological Answer: Degradation pathways (e.g., C-Br bond cleavage) can be mitigated by:

- Additives: Include radical scavengers like BHT (butylated hydroxytoluene) at 0.1–1 wt%.

- Encapsulation: Use mesoporous silica (e.g., SBA-15) to isolate the compound from reactive environments.

- In Situ Monitoring: Deploy Raman spectroscopy to detect early degradation signs during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.